molecular formula C10H14N2O2 B15342855 2-((2-Hydroxypropyl)amino)benzamide CAS No. 101820-63-7

2-((2-Hydroxypropyl)amino)benzamide

Cat. No.: B15342855
CAS No.: 101820-63-7
M. Wt: 194.23 g/mol
InChI Key: HIZFHSGLPYLSFU-UHFFFAOYSA-N
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Description

2-(2-hydroxypropylamino)benzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, characterized by the presence of a hydroxypropylamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxypropylamino)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including 2-(2-hydroxypropylamino)benzamide, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxypropylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-hydroxypropylamino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-hydroxypropylamino)benzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, benzamide derivatives have been shown to inhibit NF-κB activation, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • Para-aminobenzoic acid (PABA) derivatives

Uniqueness

2-(2-hydroxypropylamino)benzamide is unique due to its specific hydroxypropylamino group, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

101820-63-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-hydroxypropylamino)benzamide

InChI

InChI=1S/C10H14N2O2/c1-7(13)6-12-9-5-3-2-4-8(9)10(11)14/h2-5,7,12-13H,6H2,1H3,(H2,11,14)

InChI Key

HIZFHSGLPYLSFU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1C(=O)N)O

Origin of Product

United States

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